molecular formula C20H21N3O B4987157 N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate

Cat. No. B4987157
M. Wt: 319.4 g/mol
InChI Key: LGGMNLRNXKPWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MIDA and is a derivative of diphenylacetamide. MIDA has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of MIDA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. MIDA has also been shown to induce apoptosis in cancer cells. These mechanisms of action suggest that MIDA may be useful in the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects
MIDA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines. MIDA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, MIDA has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MIDA in lab experiments is its high purity and stability. MIDA is also readily available and can be synthesized using a simple method. However, one of the limitations of using MIDA in lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of MIDA. One area of research could focus on the development of MIDA as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research could focus on the use of MIDA as an anti-cancer agent. Additionally, there is potential for the development of MIDA as an antiviral agent for the treatment of viral infections. Further studies are needed to fully understand the potential therapeutic applications of MIDA.

Synthesis Methods

The synthesis of MIDA involves the reaction of 2-methyl-1H-imidazole with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to yield the trifluoroacetate salt form of MIDA. This method of synthesis has been optimized to yield high purity and high yield of MIDA.

Scientific Research Applications

MIDA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. MIDA has been studied in vitro and in vivo for its effects on various cell lines and animal models. The results of these studies have shown promising results that suggest MIDA may be a valuable therapeutic agent.

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-21-12-14-23(16)15-13-22-20(24)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-12,14,19H,13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGMNLRNXKPWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[2-(2-Methyl-1h-imidazol-1-yl)ethyl]-2,2-diphenylacetamide

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